N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-nitrobenzene-1-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, the preparation of “N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2-(3…” involves the use of various reagents and solvents, and requires careful control of reaction conditions .Molecular Structure Analysis
The molecular structure of related compounds like “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” has been analyzed . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve multiple steps. For instance, the preparation of “N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2-(3…” involves several reaction steps .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds like “N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” have been analyzed . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 408.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .Mechanism of Action
The mechanism of action of similar compounds like “N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea” involves the scavenging of reactive oxygen species (ROS) by donating a hydrogen atom to the free radical, thereby neutralizing it.
Safety and Hazards
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S2/c1-13-19(30-20(22-13)14-7-8-17(28-2)18(11-14)29-3)9-10-21-31(26,27)16-6-4-5-15(12-16)23(24)25/h4-8,11-12,21H,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIQFVDOCOAWRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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